2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester
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Overview
Description
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester is a compound with the molecular formula C25H21NO5 and a molecular weight of 415.44. It is primarily used in proteomics research and is known for its solubility in dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. it is known that the compound is produced through a series of organic reactions involving phthalimide and benzoxyphenyl derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester can be compared with other similar compounds, such as:
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Ethyl Ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid: Lacks the ester group, making it less soluble in organic solvents.
3-(3’-Benzoxyphenyl)propionic Acid Methyl Ester: Lacks the phthalimidyl group, affecting its reactivity and applications.
The uniqueness of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-30-25(29)22(26-23(27)20-12-5-6-13-21(20)24(26)28)15-18-10-7-11-19(14-18)31-16-17-8-3-2-4-9-17/h2-14,22H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVTZDDZXIDRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662171 |
Source
|
Record name | Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-34-2 |
Source
|
Record name | Methyl 1,3-dihydro-1,3-dioxo-α-[[3-(phenylmethoxy)phenyl]methyl]-2H-isoindole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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